(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid
Overview
Description
(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorine, isobutyl, and methyl groups, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound, followed by chlorination to introduce the chlorine substituent.
Substitution Reactions: The isobutyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Acrylic Acid Moiety Addition: The final step involves the condensation of the substituted pyrazole with acrylic acid under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Various oxidized pyrazole derivatives.
Reduction Products: Alcohol derivatives of the acrylic acid moiety.
Substitution Products: Substituted pyrazole derivatives with different functional groups replacing the chlorine atom.
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology and Medicine:
Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly as anti-inflammatory or anticancer agents.
Biological Probes: It can be used in the design of probes for studying biological processes involving pyrazole-containing compounds.
Industry:
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the acrylic acid moiety can participate in covalent bonding with target molecules.
Comparison with Similar Compounds
(2E)-3-(5-chloro-1-isobutyl-1H-pyrazol-4-yl)acrylic acid: Lacks the methyl group on the pyrazole ring.
(2E)-3-(5-chloro-3-methyl-1H-pyrazol-4-yl)acrylic acid: Lacks the isobutyl group.
(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)propanoic acid: Has a propanoic acid moiety instead of acrylic acid.
Uniqueness: The presence of both isobutyl and methyl groups on the pyrazole ring, along with the acrylic acid moiety, gives (2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid unique chemical properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific interactions and reactivity profiles.
Properties
IUPAC Name |
(E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7(2)6-14-11(12)9(8(3)13-14)4-5-10(15)16/h4-5,7H,6H2,1-3H3,(H,15,16)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCNWLLTSMAPOL-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)O)Cl)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C(=O)O)Cl)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.